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Compound of Interest

Compound Name: tert-Butyl 8-hydroxyoctanoate

Cat. No.: B2896843

An In-Depth Technical Guide to tert-Butyl 8-hydroxyoctanoate: Properties, Synthesis, and
Applications in Drug Development

Introduction

tert-Butyl 8-hydroxyoctanoate stands as a pivotal molecule in modern organic synthesis and
medicinal chemistry. As a bifunctional aliphatic chain, it incorporates two key chemical motifs: a
terminal primary hydroxyl group and a sterically hindered tert-butyl ester. This unique
combination makes it an invaluable building block, particularly as a flexible linker in the rational
design of complex molecular architectures. Its utility is most prominently highlighted in the
burgeoning field of targeted protein degradation, where it serves as a foundational component
for Proteolysis Targeting Chimeras (PROTACS)[1]. This guide offers a comprehensive
exploration of its chemical properties, synthetic routes, reactivity, and critical applications for
researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is the bedrock of its effective application.
This section details the known physical characteristics and predicted spectroscopic profile of
tert-Butyl 8-hydroxyoctanoate.

Core Chemical Properties
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The fundamental properties of tert-Butyl 8-hydroxyoctanoate are summarized below. While

experimental physical data such as boiling and melting points are not extensively published, its

identity is well-defined by its structural and computed data.

Property Value Source
CAS Number 401901-41-5 [11[2][3]
Molecular Formula C12H2403 [11121[3]
Molecular Weight 216.32 g/mol [1][2]13]
IUPAC Name tert-butyl 8-hydroxyoctanoate [2]
t-butyl-8-hydroxyoctanoate, 8-
Synonyms Hydroxyoctanoic Acid 1,1- [2][4]
Dimethylethyl Ester
Colorless to pale yellow oil
Appearance (inferred from similar [5]
compounds)
Predicted XLogP3 2.5 [2][4]
Hydrogen Bond Donor Count 1 [2][4]
Hydrogen Bond Acceptor
3 [2][4]
Count
Rotatable Bond Count 9 [4]

Exact Mass

216.17254462 Da

[2](6]

Spectroscopic Characterization (Predicted)

The structural identity of tert-Butyl 8-hydroxyoctanoate can be unequivocally confirmed

through a combination of spectroscopic techniques. Based on its functional groups, the

following spectral characteristics are anticipated.

1H Nuclear Magnetic Resonance (*H NMR): The proton NMR spectrum provides a clear map of

the molecule's hydrogen environments.

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.benchchem.com/product/b2896843?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-133696/tert-Butyl-8-hydroxyoctanoate-DataSheet-MedChemExpress.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.usbio.net/biochemicals/467161/tert-Butyl%208-Hydroxyoctanoate/data-sheet
https://file.medchemexpress.com/batch_PDF/HY-133696/tert-Butyl-8-hydroxyoctanoate-DataSheet-MedChemExpress.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.usbio.net/biochemicals/467161/tert-Butyl%208-Hydroxyoctanoate/data-sheet
https://file.medchemexpress.com/batch_PDF/HY-133696/tert-Butyl-8-hydroxyoctanoate-DataSheet-MedChemExpress.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.usbio.net/biochemicals/467161/tert-Butyl%208-Hydroxyoctanoate/data-sheet
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.lookchem.com/404.htm
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_tert_Butyl_4_hydroxybutanoate_CAS_59854_12_5.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/17854069
https://pubchemlite.lcsb.uni.lu/e/compound/17854069
https://www.benchchem.com/product/b2896843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

0 ~3.64 ppm (t, J = 6.6 Hz, 2H): The two protons on the carbon adjacent to the hydroxyl
group (C8-Hz).

0 ~2.20 ppm (t, J = 7.4 Hz, 2H): The two protons on the carbon alpha to the ester carbonyl
(C2-H2).

0 ~1.65 — 1.50 ppm (m, 4H): Methylene protons at C3 and C7.

0 ~1.44 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

0 ~1.35 ppm (m, 4H): The remaining methylene protons of the central alkyl chain (C4, C5,
C6).

0 ~1.5 (br s, 1H): The hydroxyl proton; its chemical shift and appearance can vary with
concentration and solvent.

13C Nuclear Magnetic Resonance (33C NMR): The carbon spectrum confirms the carbon
backbone and the presence of key functional groups. A guide for a similar compound, tert-Buty!l
4-hydroxybutanoate, provides a strong basis for these predictions[7].

0 ~173.5 ppm: The carbonyl carbon of the ester (C1).

0 ~80.5 ppm: The quaternary carbon of the tert-butyl group.

0 ~62.9 ppm: The carbon bearing the hydroxyl group (C8).

0 ~35.8 ppm: The carbon alpha to the carbonyl (C2).

0 ~32.7 ppm: The carbon adjacent to the alcohol-bearing carbon (C7).

0 ~29.0 - 25.0 ppm: The remaining four methylene carbons of the alkyl chain (C3, C4, C5,
C6).

0 ~28.2 ppm: The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the principal functional
groups.
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e ~3600-3200 cm~1 (broad): A prominent broad absorption indicating the O-H stretching of the
alcohol group[5].

e ~2975, 2935, 2860 cm~1 (strong): C-H stretching vibrations from the alkyl chain and tert-butyl
group.

e ~1730 cm~* (strong, sharp): A characteristic C=0 stretching vibration for the saturated
ester[5].

e ~1150 cm1 (strong): C-O stretching of the ester group.

Mass Spectrometry (MS): Mass spectrometry reveals the molecular weight and characteristic
fragmentation patterns.

e Molecular lon (M*): A peak at m/z = 216.17, though it may be of low abundance in Electron
lonization (El) MS.

o Key Fragments: A prominent fragment from the neutral loss of isobutylene (56 Da) resulting
in a peak at m/z = 160. Another characteristic fragment is the tert-butyl cation at m/z = 57[8].

Part 2: Synthesis and Reactivity

The synthesis of tert-Butyl 8-hydroxyoctanoate can be approached from multiple angles,
depending on the available starting materials and desired scale. Its reactivity is governed by
the orthogonal nature of its two primary functional groups.

Synthetic Methodologies

Two logical and efficient synthetic strategies are outlined below.

Route A: Selective Reduction of a Carboxylic Acid This approach leverages the differential
reactivity of a carboxylic acid and an ester towards certain reducing agents. The starting
material, mono-tert-butyl suberate, can be prepared from suberic acid.

*dot graph "Synthetic_Route A" { layout=dot; rankdir="LR"; node [shape=Dbox, style=filled,
fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} *enddot Caption: Route A: Synthesis via selective reduction.
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Experimental Protocol: Selective Reduction

 Esterification: To a solution of suberic acid (1.0 eq) in toluene, add tert-butyl acetate (3.0 eq)
and a catalytic amount of a strong acid catalyst like bis(trifluoromethanesulfonyl)imide
(Tf2NH)[9]. Heat the reaction to 80 °C and monitor by TLC until the formation of the mono-
ester is maximized. Cool, wash with saturated NaHCOs solution, and concentrate to yield
mono-tert-butyl suberate.

e Reduction: Dissolve the crude mono-tert-butyl suberate (1.0 eq) in anhydrous
tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar). Cool the solution to 0 °C in an
ice bath.

e Add borane-THF complex (BHs3-THF, 1.0 M in THF, ~1.1 eq) dropwise, maintaining the
temperature at 0 °C. Causality Insight: Borane complexes are highly selective for reducing
carboxylic acids over esters, which is critical for the success of this transformation.

 After the addition is complete, allow the reaction to warm to room temperature and stir for 4-
6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting
material.

o Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas
evolution ceases.

» Remove the solvent under reduced pressure. The resulting crude oil is purified by silica gel
column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure
tert-Butyl 8-hydroxyoctanoate.

Route B: Esterification of 8-Hydroxyoctanoic Acid A more direct route involves the esterification
of commercially available 8-hydroxyoctanoic acid[10].

*dot graph "Synthetic_Route_B" { layout=dot; rankdir="LR"; node [shape=box, style=filled,
fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} *enddot Caption: Route B: Synthesis via direct esterification.

Chemical Reactivity and Derivatization
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The synthetic utility of tert-Butyl 8-hydroxyoctanoate stems from the distinct reactivity of its
hydroxyl and ester functionalities.

*dot graph "Reactivity_Diagram” { layout=dot; node [shape=Mrecord, style=filled,
fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} *enddot Caption: Key reaction pathways for functionalization.

e The Hydroxyl Group: This primary alcohol is a versatile handle for introducing new
functionality. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or
converted to an ether or another ester. This position is the primary point of attachment when
the molecule is used as a linker.

o The tert-Butyl Ester Group: This group serves as a robust protecting group for the carboxylic
acid. The steric bulk of the tert-butyl group prevents it from being easily hydrolyzed by base
or attacked by most nucleophiles[5][11]. It remains stable under conditions used to modify
the hydroxyl end. Deprotection is efficiently achieved under acidic conditions, typically with
trifluoroacetic acid (TFA) in dichloromethane (DCM), which releases the free carboxylic acid.

Part 3: Applications in Drug Development and
Research

The orthogonal nature of its functional groups makes tert-Butyl 8-hydroxyoctanoate a
premier building block in multi-step synthesis, especially in the construction of PROTACSs.

Role as a PROTAC Linker

PROTACSs are heterobifunctional molecules designed to recruit a specific target protein to an
E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the
proteasome. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an
E3 ligase, and a linker that connects them.

tert-Butyl 8-hydroxyoctanoate is an ideal precursor for the linker component[1]. The C8 alkyl
chain provides flexibility and spacing, which is crucial for enabling the formation of a productive
ternary complex between the target protein, the PROTAC, and the E3 ligase.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b2896843?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_tert_Butyl_4_hydroxybutanoate_CAS_59854_12_5.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11679822/
https://www.benchchem.com/product/b2896843?utm_src=pdf-body
https://www.benchchem.com/product/b2896843?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-133696/tert-Butyl-8-hydroxyoctanoate-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

*dot graph "PROTAC_Structure" { layout=dot; rankdir="LR"; node [shape=ellipse, style=filled,
fontcolor="#FFFFFF"]; edge [color="#5F6368", style=dashed];

} *enddot Caption: General structure of a PROTAC molecule.

Workflow for PROTAC Synthesis

The following protocol outlines a generalized workflow for incorporating the linker into a
PROTAC.

» Functionalization of the Linker: The hydroxyl group of tert-Butyl 8-hydroxyoctanoate is
typically the first point of attachment. It can be converted to a more reactive species, such as
an azide, an alkyne for "click" chemistry, or an alkyl halide for nucleophilic substitution.

o Coupling to First Ligand: The functionalized linker is reacted with either the target protein
ligand or the E3 ligase ligand. The choice depends on the overall synthetic strategy.
Trustworthiness Principle: Each step of the synthesis must be validated. Purification via
chromatography and structural confirmation by NMR and MS are essential to ensure the
integrity of the intermediate before proceeding.

» Deprotection of the Ester: The tert-butyl ester is removed using acidic conditions (e.g., 20-
50% TFA in DCM) to reveal the free carboxylic acid.

e Coupling to Second Ligand: The newly exposed carboxylic acid is activated (e.g., using
HATU or EDC/HOBLt) and coupled to an amine handle on the second ligand via amide bond
formation.

» Final Purification: The final PROTAC molecule is purified to a high degree using reverse-
phase HPLC to ensure its suitability for biological assays.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of tert-Butyl 8-hydroxyoctanoate is
essential for ensuring safety.
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Hazard Class GHS Statement Pictogram

Skin Corrosion/Irritation H315: Causes skin irritation Warning

) o H319: Causes serious eye ]
Serious Eye Damage/Irritation o Warning
irritation

-~ o H335: May cause respiratory ]
Specific Target Organ Toxicity o Warning
irritation

(Source: ECHA C&L Inventory)[2]
Handling and Storage Recommendations:

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood[12].

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side shields, and a lab coat[12].

o Storage: For long-term stability, the compound should be stored at -20°C[3]. Keep the
container tightly sealed in a dry and well-ventilated place.

o First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin
irritation occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek
medical attention if irritation persists[12].

Conclusion

tert-Butyl 8-hydroxyoctanoate is a versatile and highly valuable chemical tool. Its defined
structure, featuring a flexible alkyl chain with orthogonally protected hydroxyl and carboxyl
functionalities, makes it an exemplary building block for complex molecular design. Its
demonstrated application as a linker in the synthesis of PROTACs underscores its importance
in modern drug discovery, providing researchers with a reliable component to systematically
explore and optimize targeted protein degraders and other advanced therapeutic modalities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2896843?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

